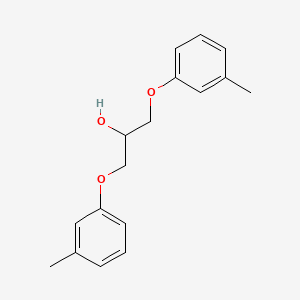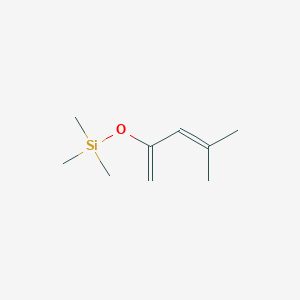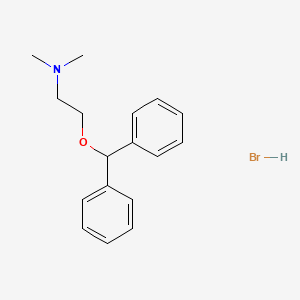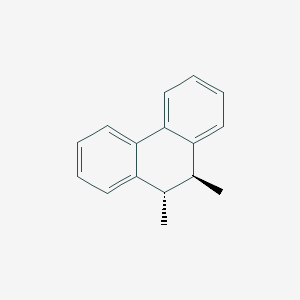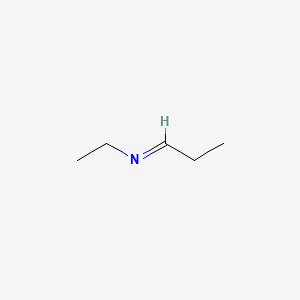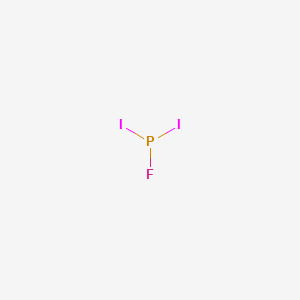![molecular formula C9H12S2 B14713103 [Bis(methylsulfanyl)methyl]benzene CAS No. 14252-44-9](/img/structure/B14713103.png)
[Bis(methylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(methylsulfanyl)methyl]benzene typically involves the reaction of benzene with methylsulfanyl reagents under controlled conditions. One common method is the reaction of benzene with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents, as well as the purification techniques, are crucial factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Bromine in carbon tetrachloride under UV light for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of brominated benzene derivatives.
Applications De Recherche Scientifique
[Bis(methylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [Bis(methylsulfanyl)methyl]benzene involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Difluoro-4-(methylsulfanyl)benzene
- 1-(Bromomethyl)-3-(methylsulfanyl)benzene
- 1-(Chloromethyl)-2-(methylsulfanyl)benzene
Uniqueness
[Bis(methylsulfanyl)methyl]benzene is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties compared to similar compounds. These properties include enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
14252-44-9 |
|---|---|
Formule moléculaire |
C9H12S2 |
Poids moléculaire |
184.3 g/mol |
Nom IUPAC |
bis(methylsulfanyl)methylbenzene |
InChI |
InChI=1S/C9H12S2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clé InChI |
MNBBRXLSLIDMHY-UHFFFAOYSA-N |
SMILES canonique |
CSC(C1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



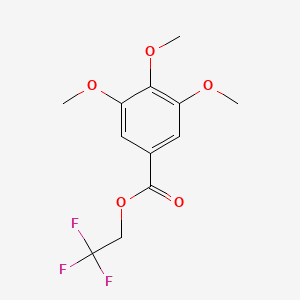
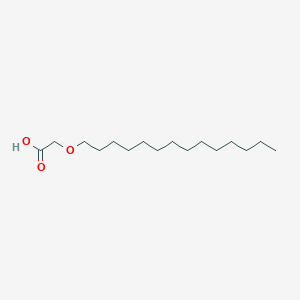
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
